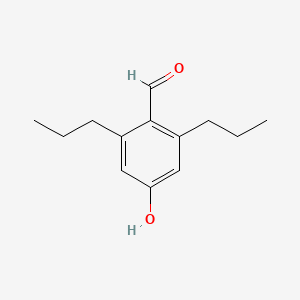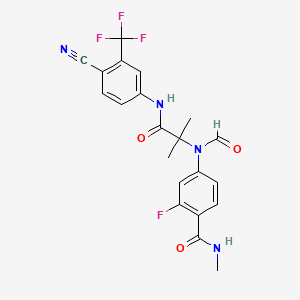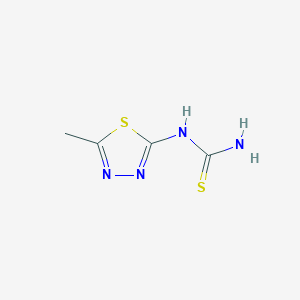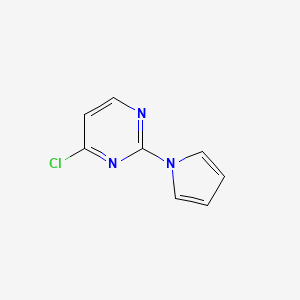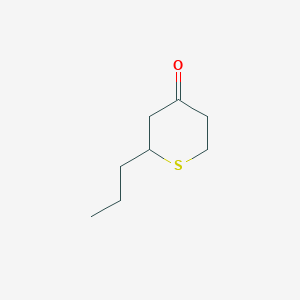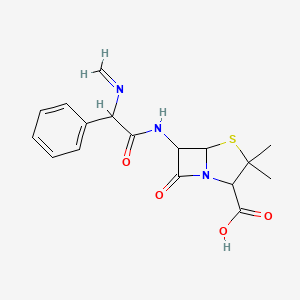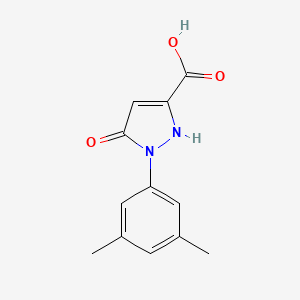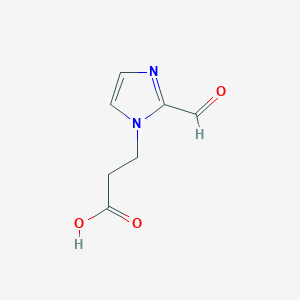
3-(2-Formylimidazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Formylimidazol-1-yl)propanoic acid is a compound that features an imidazole ring substituted with a formyl group and a propanoic acid chain. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a catalyst, such as nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-component reactions under controlled conditions to ensure high yield and purity. Catalysts like Cu(II) and Fe3O4@SiO2-EP-HEAF are used to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Formylimidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-(2-Carboxyimidazol-1-yl)propanoic acid.
Reduction: 3-(2-Hydroxymethylimidazol-1-yl)propanoic acid.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Formylimidazol-1-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 3-(2-Formylimidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Imidazole: The parent compound with a simple imidazole ring.
Histidine: An amino acid containing an imidazole ring, involved in various biological processes.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Uniqueness: 3-(2-Formylimidazol-1-yl)propanoic acid is unique due to the presence of both a formyl group and a propanoic acid chain, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-(2-formylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H8N2O3/c10-5-6-8-2-4-9(6)3-1-7(11)12/h2,4-5H,1,3H2,(H,11,12) |
InChI Key |
PONOMZZGMGKBJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)C=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


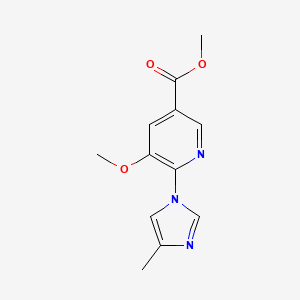
![Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13866806.png)

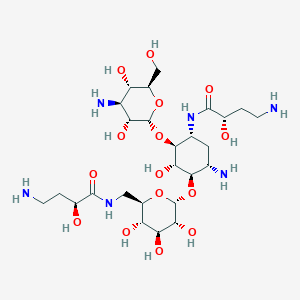
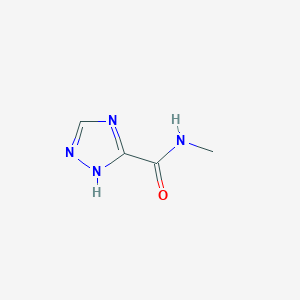
![Disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B13866847.png)
